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Compound of Interest

Compound Name: Fmoc-D-Allylglycine

Cat. No.: B557745 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fmoc-D-Allylglycine is a non-natural amino acid crucial for the synthesis of "stapled"

peptides. This technique involves introducing a hydrocarbon bridge between two amino acid

side chains within a peptide, locking it into a specific, often helical, conformation. This structural

reinforcement can significantly enhance a peptide's biological properties, including increased

proteolytic resistance, improved cell permeability, and higher binding affinity to its target. These

enhancements make stapled peptides promising candidates for therapeutic development and

as tools for studying protein-protein interactions.

This document provides detailed application notes and experimental protocols for the

incorporation of Fmoc-D-Allylglycine into peptides and their subsequent stapling via ring-

closing metathesis (RCM).

Physicochemical Properties of Fmoc-D-Allylglycine
A solid understanding of the reagent's properties is fundamental for its successful application.
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Property Value

CAS Number 170642-28-1

Molecular Formula C₂₀H₁₉NO₄

Molecular Weight 337.37 g/mol

Appearance White to off-white powder

Solubility
Soluble in DMF, DMSO, and other polar aprotic

solvents

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Incorporating Fmoc-D-Allylglycine
This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide

containing two D-allylglycine residues for subsequent stapling.

Materials:

Rink Amide resin (or other suitable resin depending on desired C-terminus)

Fmoc-protected amino acids (including Fmoc-D-Allylglycine)

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM), peptide synthesis grade

Piperidine, 20% (v/v) in DMF

HCTU (or other suitable coupling reagent)

N,N-Diisopropylethylamine (DIPEA)

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Cold diethyl ether
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Procedure:

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

Fmoc Deprotection:

Treat the resin with 20% piperidine in DMF for 5 minutes.

Drain the solution.

Repeat the piperidine treatment for an additional 15 minutes.

Wash the resin thoroughly with DMF (5x) and DCM (3x).

Amino Acid Coupling (for standard amino acids):

In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.), HCTU (3-5 eq.), and DIPEA (6-

10 eq.) in DMF.

Add the activated amino acid solution to the resin.

Agitate for 1-2 hours at room temperature.

Wash the resin with DMF (3x).

Fmoc-D-Allylglycine Coupling:

Due to the non-natural structure, a double coupling is recommended to ensure high

coupling efficiency.

Follow the same procedure as in step 3 for the first coupling of Fmoc-D-Allylglycine.

After washing, repeat the coupling step with a fresh solution of activated Fmoc-D-
Allylglycine.

Perform a Kaiser test to confirm the absence of free amines, indicating complete coupling.

If the test is positive, a third coupling may be necessary.
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Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the

sequence.

Final Fmoc Deprotection: After the final amino acid is coupled, perform a final Fmoc

deprotection as described in step 2.

Resin Fmoc Deprotection
(20% Piperidine/DMF)

Wash
(DMF, DCM)

Amino Acid Coupling
(Fmoc-AA-OH, HCTU, DIPEA)

Wash
(DMF)

Repeat for
next amino acid

n cycles

Click to download full resolution via product page

Figure 1. Workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
This protocol describes the "stapling" of the peptide by forming a hydrocarbon bridge between

two D-allylglycine residues using a Grubbs catalyst.

Materials:

Peptide-resin from Protocol 1

Grubbs' First Generation Catalyst

1,2-Dichloroethane (DCE), anhydrous

Nitrogen or Argon gas

Procedure:

Resin Preparation: Wash the fully synthesized, N-terminally Fmoc-protected peptide-resin

with DCM (5x) and then with anhydrous DCE (3x).

Catalyst Solution Preparation: In a separate, dry flask under an inert atmosphere (N₂ or Ar),

prepare a 10 mM solution of Grubbs' First Generation Catalyst in anhydrous DCE.
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Metathesis Reaction:

Add the catalyst solution to the peptide-resin.

Gently agitate the mixture at room temperature for 2 hours under an inert atmosphere.

Drain the catalyst solution.

To ensure complete cyclization, repeat the treatment with a fresh portion of the catalyst

solution for another 2 hours.

Washing: Wash the resin thoroughly with DCE (5x) and DCM (5x) to remove the catalyst and

byproducts.

Monitoring (Optional): A small sample of beads can be cleaved and analyzed by HPLC and

mass spectrometry to monitor the progress of the reaction. The stapled peptide will typically

have a shorter retention time than the linear precursor.

Linear Peptide on Resin
(with two D-Allylglycine residues)

Wash with DCM and DCE

Ring-Closing Metathesis
(Grubbs' Catalyst in DCE, 2 x 2h)

Wash with DCE and DCM

Stapled Peptide on Resin
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Figure 2. Experimental workflow for on-resin ring-closing metathesis.

Protocol 3: Cleavage and Purification
Procedure:

Final Fmoc Deprotection: If not already done, remove the N-terminal Fmoc group as

described in Protocol 1, step 2.

Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for

2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain

protecting groups.

Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to

cold diethyl ether.

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide

pellet under vacuum.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the stapled peptide by mass spectrometry

and analytical HPLC.

Quantitative Data on the Effects of Peptide Stapling
Peptide stapling with D-allylglycine leads to measurable improvements in key biophysical and

biological properties. The following table summarizes typical data obtained from comparative

studies of linear versus stapled peptides.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b557745?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Linear Peptide Stapled Peptide Method of Analysis

α-Helicity 5-20% 50-90%
Circular Dichroism

(CD) Spectroscopy

Proteolytic Stability

(Half-life in protease

solution)

< 1 hour > 24 hours

HPLC analysis of

peptide degradation

over time

Cellular Uptake

(Relative intracellular

fluorescence)

1x (baseline) 5-10x
Flow Cytometry or

Confocal Microscopy

Binding Affinity (Kd)
Micromolar (µM)

range

Nanomolar (nM)

range

Surface Plasmon

Resonance (SPR) or

Fluorescence

Polarization (FP)

Application Example: Inhibition of the p53-MDM2
Interaction
A well-established application of stapled peptides is the inhibition of the protein-protein

interaction between the tumor suppressor p53 and its negative regulator, MDM2. In many

cancers, MDM2 is overexpressed, leading to the degradation of p53 and promoting tumor

growth. A stapled peptide mimicking the p53 α-helical domain that binds to MDM2 can disrupt

this interaction, thereby stabilizing p53 and restoring its tumor-suppressive function.
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Figure 3. Signaling pathway illustrating the inhibition of the p53-MDM2 interaction by a stapled

peptide.

Conclusion
Fmoc-D-Allylglycine is an indispensable tool for the synthesis of hydrocarbon-stapled

peptides. The protocols and data presented herein provide a comprehensive guide for

researchers in the fields of peptide chemistry, chemical biology, and drug discovery. The ability

to confer enhanced stability, cell permeability, and target affinity upon peptides through stapling

opens up new avenues for the development of novel therapeutics and research probes for

previously intractable intracellular targets. Careful execution of the described synthetic and

purification procedures is key to obtaining high-quality stapled peptides for these applications.

To cite this document: BenchChem. [Fmoc-D-Allylglycine: Application Notes and Protocols
for Peptide Stapling]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b557745#fmoc-d-allylglycine-for-peptide-stapling-
applications]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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